molecular formula C14H16N2O B12577348 3-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile CAS No. 273750-89-3

3-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile

Cat. No.: B12577348
CAS No.: 273750-89-3
M. Wt: 228.29 g/mol
InChI Key: WPQXYKJOFOHMKZ-UHFFFAOYSA-N
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Description

3-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile is an organic compound characterized by its benzene ring substituted with two cyano groups and an ethylbutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile typically involves the reaction of benzene-1,2-dicarbonitrile with 2-ethylbutanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the substitution of the hydroxyl group with the ethylbutoxy group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully controlled to minimize by-products and maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 3-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile exerts its effects involves its interaction with molecular targets through its functional groups. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, while the ethylbutoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile is unique due to the presence of the ethylbutoxy group, which imparts distinct solubility and reactivity characteristics. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

273750-89-3

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3-(2-ethylbutoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C14H16N2O/c1-3-11(4-2)10-17-14-7-5-6-12(8-15)13(14)9-16/h5-7,11H,3-4,10H2,1-2H3

InChI Key

WPQXYKJOFOHMKZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC1=CC=CC(=C1C#N)C#N

Origin of Product

United States

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